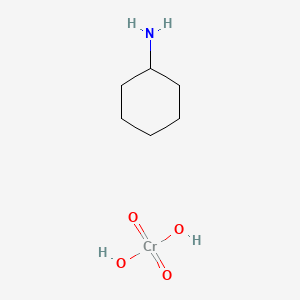![molecular formula C13H12N4 B11886142 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216061-95-8](/img/structure/B11886142.png)
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s ability to modulate this pathway makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features and the presence of a methyl group at the 8-position. This structural modification can enhance its biological activity and selectivity compared to other similar compounds.
Propiedades
Número CAS |
1216061-95-8 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-5-4-8-17-12(14)11(16-13(9)17)10-6-2-3-7-15-10/h2-8H,14H2,1H3 |
Clave InChI |
XZDIHWUZZFOGMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)




